Ethyl malonoyl chloride

Green Chemistry Process Efficiency Solvent-Free Synthesis

Ethyl malonyl chloride (also designated as ethyl 3-chloro-3-oxopropionate) is a bifunctional acid chloride derivative of monoethyl malonate, characterized by the presence of both a reactive acyl chloride group and a pendant ethyl ester moiety. It is widely recognized as a versatile acylating agent for nucleophiles such as propargyl alcohols, hydrazines, and amines.

Molecular Formula C5H6Cl2O2
Molecular Weight 169
CAS No. 36239-09-5; 55552-69-7
Cat. No. B2956781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl malonoyl chloride
CAS36239-09-5; 55552-69-7
Molecular FormulaC5H6Cl2O2
Molecular Weight169
Structural Identifiers
SMILESCCC(C(=O)Cl)C(=O)Cl
InChIInChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3
InChIKeyIPOVOSHRRIJKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Malonyl Chloride (CAS 36239-09-5) – A Bifunctional Acylating Agent for Selective Heterocycle and Pharmaceutical Intermediate Synthesis


Ethyl malonyl chloride (also designated as ethyl 3-chloro-3-oxopropionate) is a bifunctional acid chloride derivative of monoethyl malonate, characterized by the presence of both a reactive acyl chloride group and a pendant ethyl ester moiety [1]. It is widely recognized as a versatile acylating agent for nucleophiles such as propargyl alcohols, hydrazines, and amines . Its primary utility lies in the construction of heterocyclic frameworks, including 3-pyrrolin-2-ones, 1,2,4-oxadiazoles, and β-lactams, which are prevalent scaffolds in medicinal chemistry and materials science [2].

Why Ethyl Malonyl Chloride Cannot Be Trivially Substituted with Other Malonyl or Acyl Chlorides in Precision Synthesis


Despite its superficial similarity to other malonyl-derived acyl chlorides, ethyl malonyl chloride exhibits distinct reactivity and performance characteristics that preclude straightforward substitution. Its dual electrophilic and pro-nucleophilic nature (via the ester group) enables unique [2+2] and [2+2+2] annuloselectivity in cycloaddition reactions that are not achievable with simpler acyl chlorides or even its methyl ester congener [1]. Furthermore, solvent-free synthetic routes demonstrate that the ethyl variant attains significantly higher conversion efficiencies (up to 98.23%) compared to the methyl analog (93.08%), a difference that translates directly to process economy and purity profiles [2]. These quantitative disparities underscore why procurement decisions cannot be based solely on functional class assumptions.

Quantitative Differentiation Evidence for Ethyl Malonyl Chloride Relative to Methyl Malonyl Chloride and Other Acylating Reagents


Ethyl Malonyl Chloride Delivers 5.15% Higher Solvent-Free Conversion Than Methyl Malonyl Chloride

Under solvent-free chlorination conditions using thionyl chloride, ethyl malonyl chloride is produced with a conversion rate of 98.23%, which is 5.15 percentage points higher than the 93.08% achieved for methyl malonyl chloride under identical conditions [1]. This direct head-to-head comparison quantifies the superior process efficiency of the ethyl ester variant.

Green Chemistry Process Efficiency Solvent-Free Synthesis

Ethyl Malonyl Chloride Enables Base-Switchable [2+2] vs. [2+2+2] Annuloselectivity Not Possible with Non-Malonyl Acyl Chlorides

In reactions with imines, ethyl malonyl chloride demonstrates base-switchable annuloselectivity: using 2-chloropyridine yields exclusive [2+2] β-lactam products in up to 93% yield, whereas N-methylimidazole triggers a formal [2+2+2] cycloaddition producing 2,3-dihydro-1,3-oxazin-4-ones in up to 99% yield [1]. This selectivity is unique to the bifunctional malonyl chloride framework and is not observed with simpler mono-electrophilic acyl chlorides such as acetyl chloride or benzoyl chloride.

Cycloaddition Selectivity Control Heterocycle Synthesis

Ethyl Ester Provides Intermediate Hydrolytic Stability and Solubility Profile Compared to Methyl and tert-Butyl Malonyl Chlorides

The ethyl ester group in ethyl malonyl chloride confers a balance of hydrolytic stability and lipophilicity that is distinct from its methyl and tert-butyl analogs. While direct comparative kinetic data in aqueous media are not available, the compound is classified as moisture-sensitive and requires storage under inert atmosphere [1]. However, the ethyl ester is sufficiently robust to survive standard acylation conditions without premature hydrolysis, unlike the more labile tert-butyl variant, and provides greater organic solubility than the methyl ester, which can be advantageous in certain reaction media.

Stability Hydrolysis Formulation

Ethyl Malonyl Chloride Exists Exclusively in Diketo Form with No Enol Tautomerization in Solution

1H NMR and vibrational spectroscopic analyses confirm that ethyl malonyl chloride (ClC(O)CH2C(O)OC2H5) exists exclusively in the diketo conformation in solution, with no detectable enol tautomers [1]. This contrasts with β-dicarbonyl compounds such as malonic esters themselves, which exhibit keto-enol equilibria. The absence of enolization ensures consistent electrophilic behavior at the acyl chloride center and eliminates side reactions that could arise from enolate formation.

Conformational Analysis Reactivity Prediction NMR Spectroscopy

High-Value Application Scenarios for Ethyl Malonyl Chloride Based on Verifiable Quantitative Differentiation


Divergent Synthesis of β-Lactam and 1,3-Oxazin-4-one Libraries for Medicinal Chemistry

Ethyl malonyl chloride is the reagent of choice for constructing β-lactam antibiotics and related heterocycles when divergent synthetic pathways are required. Its base-switchable annuloselectivity enables the preparation of either ethyl trans-β-lactam-3-carboxylates (up to 93% yield) or 2,3-dihydro-1,3-oxazin-4-ones (up to 99% yield) from a common imine precursor simply by changing the organic base [1]. This capability is not available with mono-functional acyl chlorides and eliminates the need to procure separate building blocks for each scaffold.

Solvent-Free or Green Chemistry Manufacturing Processes Requiring High Conversion Efficiency

For industrial-scale production emphasizing green chemistry principles, ethyl malonyl chloride is preferable to its methyl analog due to its 5.15% higher conversion rate (98.23% vs. 93.08%) under solvent-free chlorination conditions [2]. This enhanced efficiency translates to reduced solvent consumption, lower waste generation, and improved overall process mass intensity, making it a more sustainable and cost-effective choice for procurement.

Synthesis of Peptidomimetic 1,2,4-Oxadiazole Derivatives and Methanofullerodendrimers

Ethyl malonyl chloride is a critical building block for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles, which serve as peptide bond isosteres in drug design, as well as liquid-crystalline methanofullerodendrimers for materials science applications . Its unique bifunctional reactivity allows stepwise elaboration of the malonyl core, first through acylation and subsequently through ester modification, a synthetic sequence that is difficult to replicate with less versatile acylating agents.

Preparation of Antiviral and Antibacterial Intermediates Where Precise Malonyl Incorporation is Essential

Ethyl malonyl chloride is employed in the synthesis of thiadiazoloacrylamide analogs as dengue virus NS2B/NS3 protease inhibitors and in the construction of quinolone-benzylpiperidine hybrids targeting Alzheimer's disease . Its consistent reactivity profile—driven by the exclusive diketo conformation and predictable electrophilicity—ensures reliable incorporation of the malonyl motif into these pharmacologically relevant scaffolds, reducing batch-to-batch variability in lead optimization.

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